molecular formula C20H17N3O2 B11550636 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone

Cat. No.: B11550636
M. Wt: 331.4 g/mol
InChI Key: ZMPSVRONWFYITH-RCCKNPSSSA-N
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Description

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone is an organic compound with the molecular formula C20H17N3O2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a hydrazone group. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone typically involves the condensation reaction between 4-nitrobenzaldehyde and benzyl(phenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone involves its ability to form stable hydrazone bonds with various substrates. The hydrazone group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity makes it useful in forming stable complexes with metals and other organic compounds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Benzaldehyde phenylhydrazone
  • 4-Nitrobenzaldehyde phenylhydrazone
  • Benzaldehyde 4-nitrophenylhydrazone

Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzyl-N-[(E)-(4-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C20H17N3O2/c24-23(25)20-13-11-17(12-14-20)15-21-22(19-9-5-2-6-10-19)16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15+

InChI Key

ZMPSVRONWFYITH-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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